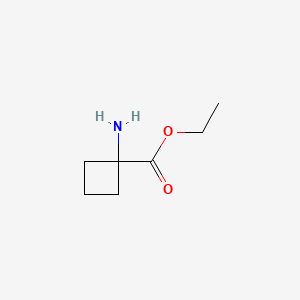

1-Amino-cyclobutanecarboxylic acid ethyl ester

Description

BenchChem offers high-quality 1-Amino-cyclobutanecarboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-cyclobutanecarboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJJLUOGEIHGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466432 | |

| Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285570-26-5 | |

| Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-cyclobutanecarboxylic acid ethyl ester. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data to facilitate its application as a versatile building block in modern synthetic chemistry. We will delve into its fundamental physicochemical characteristics, spectroscopic signatures for identity confirmation, and field-proven protocols for its handling and purification.

Compound Identification and Molecular Structure

1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic amino acid ester featuring a strained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its ability to introduce conformational rigidity and unique spatial arrangements into bioactive molecules.

The primary identifiers for this compound are:

-

Compound Name: 1-Amino-cyclobutanecarboxylic acid ethyl ester

-

Synonyms: Ethyl 1-aminocyclobutane-1-carboxylate[1]

It is important to distinguish the free base (CAS: 285570-26-5) from its commonly used hydrochloride salt, ethyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS: 145143-60-8), which has a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[5] The salt form often exhibits enhanced stability and solubility in aqueous media.[6]

Physicochemical Properties

The physical state and solubility of a compound are paramount for its application in synthesis, dictating choices of reaction solvents, purification methods, and storage conditions. While extensive experimental data for the free base is not uniformly available in public literature, we can compile known properties and draw informed comparisons from closely related analogs.

| Property | Value / Description | Source / Notes |

| Appearance | The hydrochloride salt is a solid.[5] | The physical form of the free base is not explicitly stated, but storage at 2-8°C suggests it may be a liquid or low-melting solid.[1] |

| Boiling Point | Data not available. | For context, the related compound ethyl cyclobutanecarboxylate (lacking the amino group) has a boiling point of 159 °C.[7] The presence of the amino group would be expected to increase the boiling point due to hydrogen bonding. |

| Melting Point | Data not available. | The parent amino acid, 1-Amino-1-cyclobutanecarboxylic acid, has a high melting point of 261 °C (with decomposition). Esterification significantly lowers the melting point. |

| Solubility | The hydrochloride salt is expected to be soluble in water. | This is inferred from related compounds like ethyl 1-aminocyclopropanecarboxylate hydrochloride, which is described as soluble in water.[6][8] The free base is likely soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers. |

| Storage | Sealed in a dry environment at 2-8°C.[1] | These conditions are recommended to prevent potential degradation from atmospheric moisture and to maintain stability. |

Spectroscopic Analysis for Structural Verification

Unequivocal identification of 1-Amino-cyclobutanecarboxylic acid ethyl ester relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include: a triplet and a quartet for the ethyl group (O-CH₂-CH₃), and complex multiplets for the cyclobutane ring protons. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments: the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring bonded to the amine, two distinct methylene carbons in the cyclobutane ring, the methylene and methyl carbons of the ethyl ester group.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the alkyl groups, and a strong C=O stretch for the ester carbonyl group.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 143.18.

Experimental Protocols: Purification and Handling

A. Rationale for Method Selection

In a research or drug development setting, ensuring the purity of starting materials is a non-negotiable prerequisite for reliable and reproducible results. The most common impurities in a sample of 1-Amino-cyclobutanecarboxylic acid ethyl ester would be residual starting materials from its synthesis or byproducts. A standard and effective method for its purification is a liquid-liquid extraction followed by solvent evaporation, which leverages the compound's basicity and solubility characteristics.

B. Protocol: General Purification by Liquid-Liquid Extraction

This protocol is adapted from established methods for purifying similar amino acid esters and serves as a robust, self-validating workflow.[9] The success of each step can be monitored by Thin Layer Chromatography (TLC).

-

Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Acidic Wash (Optional): To remove non-basic organic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt.

-

Basification: Separate the aqueous layer containing the protonated amine. Cool this layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is approximately 8-9.[9] This step is critical as it deprotonates the ammonium salt, regenerating the free amine and making it soluble in organic solvents again.

-

Extraction of Free Amine: Extract the basified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).[9] Multiple extractions ensure a high recovery of the product.

-

Washing and Drying: Combine the organic extracts. Wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified 1-Amino-cyclobutanecarboxylic acid ethyl ester.

-

Purity Confirmation: Assess the purity of the final product using NMR spectroscopy and/or LC-MS.

C. Workflow Visualization

The following diagram illustrates the key decision points and material flow during the purification process.

Caption: Purification workflow via acid-base extraction.

Safety, Handling, and Storage

Professionals handling this compound should adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: As recommended, store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

1-Amino-cyclobutanecarboxylic acid ethyl ester is a valuable synthetic intermediate with well-defined molecular characteristics. While some physical properties like melting and boiling points require further experimental determination, its identity, purity, and handling are well-established through spectroscopic methods and standard laboratory procedures. This guide provides the foundational knowledge required for its effective and safe utilization in research and development endeavors.

References

-

Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

-

ethyl cyclobutanecarboxylate. LookChem. Available at: [Link]

- Synthesis of aminocyclopentane carboxylic acids. Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]

- 3. 285570-26-5 CAS MSDS (1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]

- 6. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethyl 1-aminocyclopropanecarboxylate hydrochloride | 42303-42-4 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

1-Amino-cyclobutanecarboxylic acid ethyl ester CAS number and molecular weight.

An In-Depth Technical Guide to 1-Amino-cyclobutanecarboxylic acid ethyl ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols with mechanistic explanations, and its critical applications in medicinal chemistry, grounded in authoritative sources.

Core Compound Identification and Properties

1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic α-amino acid ester. Its rigid cyclobutane scaffold makes it a compelling structural motif in medicinal chemistry for introducing conformational constraints into peptide chains and small molecules. This rigidity can enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[1][2]

The hydrochloride salt is also commonly used in synthesis and research.[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-aminocyclobutane-1-carboxylate | |

| Synonyms | 1-Amino-cyclobutanecarboxylic acid ethyl ester, Ethyl 1-aminocyclobutane-1-carboxylate | [4][5] |

| CAS Number | 285570-26-5 | [4][5][6] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 143.18 g/mol | [4][5][6] |

| CAS Number (HCl salt) | 145143-60-8 | |

| Molecular Formula (HCl salt) | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight (HCl salt) | 179.64 g/mol | [3] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester is typically achieved via the esterification of its parent amino acid, 1-Aminocyclobutanecarboxylic acid. A robust and common method involves an acid-catalyzed esterification, often referred to as the Fischer esterification.

The following protocol is adapted from established procedures for similar amino acid esterifications.[7] The logic behind this multi-step approach is to first protect the reactive amino group to prevent side reactions during esterification, then perform the esterification, and finally deprotect the amino group to yield the target compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Step 1: Protection of the Amino Group

-

Rationale: The amino group of the starting material is nucleophilic and can interfere with the acid-catalyzed esterification. Protecting it, commonly with a tert-butoxycarbonyl (Boc) group, ensures that only the carboxylic acid group reacts in the next step.

-

Protocol:

-

Dissolve 1-aminocyclobutanecarboxylic acid in a mixture of 1,4-dioxane and an aqueous sodium hydroxide solution.[7]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for 12-18 hours.

-

Perform an acidic workup by adding 1M hydrochloric acid until the pH is approximately 4.[7]

-

Extract the product, 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[7]

-

Step 2: Fischer Esterification

-

Rationale: In the presence of a strong acid catalyst (like sulfuric acid), ethanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. This leads to the formation of the ethyl ester and water. The reaction is typically heated to reflux to increase the reaction rate.

-

Protocol:

-

Suspend the Boc-protected amino acid from Step 1 in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.

-

Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected ethyl ester.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The Boc protecting group is labile under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the Boc group, regenerating the free amine and yielding the final product.

-

Protocol:

-

Dissolve the Boc-protected ethyl ester from Step 2 in a suitable organic solvent (e.g., dichloromethane or dioxane).

-

Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA).

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the final product, 1-Amino-cyclobutanecarboxylic acid ethyl ester, often as its hydrochloride or trifluoroacetate salt.

-

Applications in Drug Development and Research

The unique structural properties of the cyclobutane ring make this compound a valuable building block in medicinal chemistry.[1] Its incorporation into drug candidates can offer several advantages.

Conformational Restriction and Rigidity

The four-membered ring of the cyclobutane moiety significantly restricts the conformational freedom of a molecule.[2] In peptide synthesis, replacing a standard amino acid with a cyclobutane derivative can lock the peptide backbone into a more defined conformation. This pre-organization can lead to:

-

Increased Binding Affinity: By reducing the entropic penalty upon binding to a biological target.

-

Enhanced Selectivity: A rigid conformation may fit preferentially into the binding pocket of one receptor subtype over others.

An example is the incorporation of 1-aminocyclobutanecarboxylic acid derivatives into analogs of tuftsin, an immunomodulatory peptide.[8] These analogs demonstrated high resistance to enzymatic hydrolysis, a critical factor for improving drug bioavailability.[8]

Scaffold for Novel Therapeutics

As a chiral building block, it is instrumental in asymmetric synthesis, allowing for the creation of compounds with precise stereochemistry, which is crucial for pharmacological activity.[1] The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl rings, helping to improve properties like solubility and metabolic stability.[2] It is widely utilized in research focused on:

-

Pharmaceutical Development: As a foundational component in the synthesis of novel drugs, particularly those targeting neurological disorders.[1]

-

Biochemical Research: In studies involving amino acid metabolism and protein synthesis.[1]

Logical Relationship Diagram

Caption: The role of the compound as a strategic building block.

Conclusion

1-Amino-cyclobutanecarboxylic acid ethyl ester is more than a simple chemical reagent; it is a strategic tool for molecular design in drug discovery. Its rigid four-membered ring provides a reliable method for introducing conformational constraints, enhancing metabolic stability, and exploring novel chemical space. The synthetic protocols are well-established, allowing for its accessible incorporation into complex molecules. For researchers aiming to overcome challenges in peptide stability, receptor selectivity, and pharmacokinetic properties, this compound represents a validated and powerful building block.

References

-

How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? Mol-Instincts. [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]

- 4. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 285570-26-5 CAS MSDS (1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, outlines a detailed experimental protocol for its determination, and offers insights into solvent selection for synthesis, purification, and formulation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development lifecycle.[1][2] From reaction kinetics in synthesis to bioavailability in the final formulation, a comprehensive understanding of a compound's solubility is non-negotiable.[1][2] 1-Amino-cyclobutanecarboxylic acid ethyl ester (CAS No. 285570-26-5) is a non-proteinogenic amino acid ester of significant interest, serving as a versatile building block for a variety of therapeutic agents. Its unique cyclobutyl moiety imparts conformational rigidity, a desirable trait in modern drug design.

This guide will delve into the theoretical and practical aspects of the solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester, providing a robust methodology for its experimental determination and offering a predictive framework based on its molecular structure.

Molecular Profile and Predicted Solubility Behavior

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [3][4] |

| Molecular Weight | 143.18 g/mol | [3][4] |

| Structure | ||

| SMILES: CCOC(=O)C1(CCC1)N | [4] | |

| Calculated LogP | 0.4309 | [4] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Note: The hydrochloride salt form (CAS No. 145143-60-8) is also common and will exhibit different solubility properties, particularly in protic solvents.[5][6]

Theoretical Solubility Assessment

The structure of 1-Amino-cyclobutanecarboxylic acid ethyl ester suggests a nuanced solubility profile. The presence of both a primary amine (-NH₂) and an ester (-COOEt) group allows for hydrogen bonding with protic solvents.[7] The amine group can act as a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor.[4]

Due to its zwitterionic potential, the solubility of amino acids and their esters is highly dependent on the pH of the medium, particularly in aqueous solutions.[8][9] In acidic solutions, the amino group will be protonated (-NH₃⁺), increasing polarity and favoring solubility in polar protic solvents. In basic solutions, the α-proton can be abstracted, though this is less favorable for the ester than for the corresponding carboxylic acid.

The cyclobutyl ring and the ethyl group contribute to the molecule's nonpolar character.[7] This suggests that the compound will also exhibit some solubility in less polar organic solvents. The calculated LogP of 0.4309 indicates a relatively balanced hydrophilic-lipophilic character.[4]

Based on these features, we can predict the following general solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and to some extent, water (especially under acidic pH conditions).

-

Moderate Solubility: Expected in polar aprotic solvents such as Tetrahydrofuran (THF), Acetone, and Acetonitrile, which can engage in dipole-dipole interactions and accept hydrogen bonds.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene, where the polar functional groups cannot be effectively solvated.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[10][11]

Objective

To determine the equilibrium solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

1-Amino-cyclobutanecarboxylic acid ethyl ester (solid, high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Decision-making flowchart for solvent selection.

-

For Synthesis: A solvent that readily dissolves reactants but may precipitate the product upon completion or cooling is often ideal. Polar aprotic solvents like THF or Acetonitrile are common choices.

-

For Purification (Crystallization): The ideal solvent system will dissolve the compound at an elevated temperature but exhibit significantly lower solubility at reduced temperatures, allowing for high recovery of pure crystals. A co-solvent system (e.g., ethanol/water or toluene/hexane) is often employed to achieve the desired solubility profile.

-

For Formulation: Solubility in pharmaceutically acceptable solvents is paramount. [1]Adherence to guidelines on residual solvents (e.g., ICH Q3C) is mandatory. [1]

Safety and Handling

1-Amino-cyclobutanecarboxylic acid ethyl ester and its parent acid may cause skin, eye, and respiratory irritation. [12]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. [12]Consult the Safety Data Sheet (SDS) for the specific compound and all solvents before beginning any experimental work. [12][13]

Conclusion

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). National Center for Biotechnology Information.

- 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl. (n.d.). CymitQuimica.

- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.

- 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5. (n.d.). ChemicalBook.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.

- Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry.

- What Factors Are Taken Into Consideration When Selecting a Solvent?. (n.d.). ACS.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Ethyl 1-aminocyclobutane-1-carboxylate. (n.d.). ChemScene.

- Ethyl 1-aminocyclobutanecarboxylate, CAS No. 145143-60-8. (n.d.). iChemical.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- 1-Aminocyclobutanecarboxylic acid-SDS. (n.d.). MedChemExpress.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island.

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications.

- An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. (n.d.). Benchchem.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]

- 6. Ethyl 1-aminocyclobutanecarboxylate, CAS No. 145143-60-8 - iChemical [ichemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.at [fishersci.at]

Pioneering the Four-Membered Ring: The Discovery and Inaugural Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester

A Technical Guide for the Modern Researcher

Abstract

This technical guide delves into the historical context and the foundational synthetic chemistry of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. While the seminal work on the parent carboxylic acid was reported by H.H. Inhoffen in 1936, this guide provides a comprehensive overview of the earliest, well-documented synthetic routes leading to its ethyl ester derivative. We will explore the strategic considerations behind the construction of the sterically demanding cyclobutane ring, the introduction of the amino functionality, and the final esterification. This document serves as a valuable resource for researchers, scientists, and drug development professionals by not only detailing the synthetic protocols but also by providing insights into the chemical logic that paved the way for the contemporary applications of this unique molecular scaffold.

Introduction: The Significance of a Constrained Scaffold

In the vast landscape of amino acids, the constituents of life's machinery, a unique class of non-proteinogenic amino acids has emerged as powerful tools in the design of novel therapeutics. Among these, 1-Amino-cyclobutanecarboxylic acid and its derivatives hold a special place. The constrained four-membered ring of the cyclobutane moiety imparts a rigid conformation, which can be highly advantageous in the design of peptidomimetics and other bioactive molecules. This rigidity can enhance metabolic stability, improve receptor binding affinity, and provide specific conformational pre-organization that is often sought after in drug discovery. The ethyl ester, in particular, serves as a key intermediate, offering a protected carboxylic acid functionality that is amenable to a wide range of chemical transformations.

The journey into the synthesis of such a compact and strained ring system presented a significant challenge to early organic chemists. This guide aims to illuminate the pioneering efforts that led to the first successful preparation of 1-Amino-cyclobutanecarboxylic acid ethyl ester, providing a foundational understanding for today's researchers who continue to build upon this early work.

The Genesis of a Challenging Synthesis: A Historical Perspective

The first documented synthesis of the parent compound, 1-Amino-cyclobutanecarboxylic acid, was reported by H.H. Inhoffen in 1936 in the journal Berichte der deutschen chemischen Gesellschaft. This work laid the groundwork for accessing this novel amino acid. The synthesis of the ethyl ester, a crucial derivative for further chemical elaboration, followed from these initial investigations. Early synthetic strategies had to overcome the inherent ring strain of the cyclobutane system and develop methods for the stereospecific introduction of the amino and carboxyl groups.

A common and historically significant approach to the synthesis of α-amino acids that was adapted for this target involves the Strecker synthesis. This method, or variations thereof, provides a powerful means to construct the α-aminonitrile precursor from a ketone, which can then be hydrolyzed to the desired amino acid.

The First Synthesis: A Detailed Walkthrough

The inaugural synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester can be conceptualized as a multi-step process, beginning with the formation of the cyclobutane ring and culminating in the formation of the final product. While the exact, detailed protocol from the earliest publications can be challenging to procure, a reconstruction of a plausible and historically relevant synthetic sequence is presented below. This protocol is based on established and fundamental reactions in organic chemistry that would have been available to chemists in the early to mid-20th century.

Overall Synthetic Workflow

The synthesis logically proceeds through the formation of a cyclobutanone precursor, followed by the introduction of the amino and nitrile functionalities, and finally hydrolysis and esterification.

Caption: A plausible workflow for the first synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile (Strecker Synthesis)

-

Rationale: This step efficiently introduces both the amino and the precursor to the carboxylic acid group in a single transformation. Cyclobutanone serves as the readily available starting material. The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.

-

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

Cyclobutanone is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting mixture, containing the α-aminonitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1-aminocyclobutanecarbonitrile.

-

Step 2: Hydrolysis of 1-Aminocyclobutanecarbonitrile to 1-Aminocyclobutanecarboxylic Acid

-

Rationale: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid. This is a robust and high-yielding transformation.

-

Procedure:

-

The crude 1-aminocyclobutanecarbonitrile from the previous step is added to a solution of concentrated hydrochloric acid (HCl).

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The pH of the resulting solution is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the crude 1-aminocyclobutanecarboxylic acid.

-

The solid product is collected by filtration, washed with cold water and then ethanol, and dried.

-

Step 3: Esterification to 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester (Fischer Esterification)

-

Rationale: The final step involves the conversion of the carboxylic acid to its ethyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol as both reactant and solvent, with a strong acid catalyst.

-

Procedure:

-

1-Aminocyclobutanecarboxylic acid is suspended in absolute ethanol in a round-bottom flask.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry hydrogen chloride gas through the solution, is added.

-

The mixture is heated to reflux for several hours. The reaction is driven to completion by the excess of ethanol.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is taken up in water and the solution is neutralized with a weak base (e.g., sodium bicarbonate) to precipitate the ethyl ester.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-Amino-cyclobutanecarboxylic acid ethyl ester.

-

Further purification can be achieved by distillation under reduced pressure or by chromatography.

-

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Strecker Synthesis | Cyclobutanone, NaCN, NH₄Cl | Aqueous solution, 0°C to RT |

| 2 | Nitrile Hydrolysis | 1-Aminocyclobutanecarbonitrile, conc. HCl | Reflux |

| 3 | Fischer Esterification | 1-Aminocyclobutanecarboxylic acid, Ethanol, H₂SO₄ (cat.) | Reflux |

Mechanistic Insights

A deeper understanding of the synthesis requires an appreciation of the underlying reaction mechanisms.

The Strecker Synthesis Mechanism

The Strecker synthesis is a cornerstone of amino acid chemistry.

Caption: Key stages of the Strecker synthesis mechanism.

Initially, ammonia reacts with cyclobutanone to form an iminium ion, which then deprotonates to an imine. The cyanide ion then attacks the electrophilic carbon of the imine to form the α-aminonitrile.

The Fischer Esterification Mechanism

This acid-catalyzed esterification is a reversible process.

Caption: The mechanism of Fischer esterification.

The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by ethanol. This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of water and deprotonation to yield the final ester product.

Conclusion: A Foundation for Future Innovation

The discovery and first synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester marked a significant achievement in the field of synthetic organic chemistry. It provided access to a novel, conformationally constrained amino acid that would later become a valuable building block in the development of new pharmaceuticals. The elegance and robustness of the foundational synthetic methods, such as the Strecker synthesis and Fischer esterification, are a testament to the ingenuity of early chemists. This guide has aimed to provide not just a set of instructions, but a deeper appreciation for the scientific principles and historical context that underpin the synthesis of this important molecule. For the modern researcher, understanding these origins can inspire new and innovative approaches to the synthesis and application of complex molecular architectures.

References

-

Inhoffen, H. H. (1936). Synthese von 1-Amino-cyclobutan-carbonsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2249–2254. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Cyclobutane-Containing Amino Acids

Introduction: The Structural Advantage of the Cyclobutane Ring

In the landscape of drug discovery and peptide science, the quest for novel molecular scaffolds that offer enhanced biological activity, stability, and specificity is perpetual. Among the arsenal of unnatural amino acids, those containing a cyclobutane moiety have emerged as a particularly compelling class of building blocks.[1][2] The inherent strain and puckered conformation of the cyclobutane ring impart a rigid structural constraint upon the amino acid backbone.[3] This conformational rigidity is not a mere structural curiosity; it is the very feature that endows these molecules with the ability to modulate biological processes with high precision. By limiting the conformational freedom of peptides and small molecules, cyclobutane-containing amino acids can pre-organize key pharmacophoric elements into bioactive conformations, leading to improved binding affinity, enhanced metabolic stability, and novel therapeutic applications.[1] This guide provides an in-depth exploration of the synthesis, conformational properties, and diverse biological activities of these unique amino acids, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Core Principles: Conformational Constraint and Bioactivity

The cyclobutane ring is the second most strained saturated monocarbocycle, which results in a non-planar, puckered structure.[3] This fixed geometry is central to its utility in medicinal chemistry. When incorporated into a peptide chain or a small molecule, the cyclobutane unit acts as a rigid scaffold, directing the orientation of side chains and functional groups. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. Furthermore, the unnatural structure of cyclobutane-containing amino acids often confers resistance to enzymatic degradation, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.[1]

A Spectrum of Biological Activities

The unique structural features of cyclobutane-containing amino acids have been harnessed to develop compounds with a wide array of biological activities, spanning from anticancer and antiviral to immunomodulatory effects.

Anticancer Activity

The rigid framework of cyclobutane amino acids makes them ideal for mimicking peptide turns or for positioning functional groups to interact with specific pockets in protein targets.

-

Integrin Antagonism: Cyclobutane derivatives have been developed as mimetics of the Arg-Gly-Asp (RGD) motif, which is crucial for the interaction of integrins with the extracellular matrix. These mimetics can act as antagonists of integrins like αvβ3, which are overexpressed in some cancer cells and play a role in proliferation and metastasis.[4][5]

-

Enzyme Inhibition: The conformational constraint offered by the cyclobutane ring can lead to potent and selective enzyme inhibitors. For example, replacing flexible linkers in small molecule inhibitors of proteins like AKT, which are involved in cancer cell proliferation, with a cyclobutane scaffold has led to a significant increase in potency.[3]

-

DNA Cross-linking Agents: The platinum-based drug Lobaplatin incorporates a 1,2-bis(aminomethyl)cyclobutane ligand.[6] Following administration, Lobaplatin acts as a prodrug, forming a reactive platinum complex that cross-links DNA, ultimately inducing apoptosis in cancer cells.[6]

| Compound Class | Target | Mechanism of Action | Reported Activity (IC50) | Reference |

| Cyclobutane RGD-mimetics | Integrin αvβ3 | Antagonism of cell adhesion and invasion | < 1 µM | [4][5] |

| Cyclobutane-based AKT inhibitors | AKT proteins | Inhibition of cell proliferation signaling | Potency increased 10-fold vs. flexible linker | [3] |

| Lobaplatin | DNA | DNA cross-linking and induction of apoptosis | Clinically approved in China | [6] |

Antiviral Activity

A key strategy in antiviral drug design is the development of nucleoside analogues that can disrupt viral replication. Cyclobutane-containing nucleoside analogues have shown promise in this area.

-

Chain Termination of Viral DNA Polymerase: Once phosphorylated within the cell, these analogues can be incorporated into the growing viral DNA chain by viral DNA polymerase.[7] However, their modified structure, often lacking a 3'-hydroxyl group, prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[7] This mechanism is effective against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus.[7]

Immunomodulatory Activity

The ability to precisely control the conformation of peptides makes cyclobutane amino acids valuable tools for modulating protein-protein interactions within the immune system.

-

Targeting T-cell Co-stimulation: Peptidomimetics containing cyclobutane amino acids have been designed to block the interaction between the CD2 receptor on T-cells and its ligand CD58 on antigen-presenting cells. This interaction is a critical co-stimulatory signal for T-cell activation, and its inhibition can suppress inflammatory responses in autoimmune diseases like rheumatoid arthritis.

-

Modulation of the JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in cytokine-mediated immune responses.[8][9][10][11][12] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.[8][9][10][11][12] The development of stable and cell-permeable peptidomimetics that can selectively inhibit components of the JAK-STAT pathway is an active area of research, and the conformational constraints provided by cyclobutane amino acids are well-suited for this purpose.[9]

Experimental Protocols for a Self-Validating System

The evaluation of the biological activity of novel cyclobutane-containing amino acids and their derivatives requires robust and reproducible experimental protocols. The following sections detail step-by-step methodologies for assessing key biological activities.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutane-Containing Peptide

This protocol outlines the manual synthesis of a hexapeptide incorporating a cyclobutane amino acid using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including the desired Fmoc-protected cyclobutane amino acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents relative to the resin loading) with HBTU (4 equivalents) and DIEA (8 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test on a few resin beads. A blue color indicates the presence of free amines and an incomplete reaction, in which case the coupling step should be repeated. A yellow/colorless result indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the effect of a synthetic compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

96-well culture plates

-

Synthetic cyclobutane-containing compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 3: Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol is a general method for determining the IC₅₀ value of a synthetic inhibitor against a target enzyme.[4][13]

Materials:

-

Purified target enzyme

-

Fluorogenic enzyme substrate

-

Synthetic cyclobutane-containing inhibitor

-

Assay buffer (optimized for the specific enzyme)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the enzyme and serial dilutions of the inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the inhibitor dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Cyclobutane-containing amino acids represent a powerful tool in the design of novel therapeutics. Their unique conformational properties enable the development of potent, selective, and metabolically stable molecules with diverse biological activities. As synthetic methodologies for these building blocks become more accessible, their application in drug discovery is poised to expand further. Future research will likely focus on exploring their potential in modulating more complex biological pathways, such as the mTOR signaling pathway, which is a central regulator of cell growth and is often dysregulated in cancer.[14][15][16][17] The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates with the cyclobutane moiety at their core.

References

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. Available at: [Link]

-

Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

-

KEGG in Graphviz view of T-cell receptor signaling pathways on a... ResearchGate. Available at: [Link]

-

T-cell antigen receptor signal transduction. PMC - NIH. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. Available at: [Link]

-

Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. NIH. Available at: [Link]

-

T cell receptor signaling pathway. Cusabio. Available at: [Link]

-

Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]

-

Lobaplatin. Wikipedia. Available at: [Link]

-

Therapeutic Targeting of the Jak/STAT Pathway. PubMed. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link]

-

T Cell Activation | Mechanism. YouTube. Available at: [Link]

-

Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. MDPI. Available at: [Link]

-

Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. MDPI. Available at: [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. NIH. Available at: [Link]

-

The JAK/STAT signaling pathway: from bench to clinic. PMC - PubMed Central - NIH. Available at: [Link]

-

Mechanisms of amino acid sensing in mTOR signaling pathway. PMC - PubMed Central. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. Available at: [Link]

-

Regulation of mTORC1 by amino acids. PMC - PubMed Central - NIH. Available at: [Link]

-

The Roles of Post-Translational Modifications on mTOR Signaling. MDPI. Available at: [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. Nature. Available at: [Link]

-

(PDF) The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. ResearchGate. Available at: [Link]

-

Amino acid signalling upstream of mTOR. PMC - NIH. Available at: [Link]

-

mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. MDPI. Available at: [Link]

Sources

- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

Expanding the Chemical Universe: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

Abstract

The twenty canonical amino acids, dictated by the genetic code, have long been the foundational building blocks in our understanding and application of peptides. However, the inherent limitations of these natural residues, particularly concerning stability and pharmacokinetic profiles, have often hampered the development of peptide-based therapeutics. The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach, unlocking a vastly expanded chemical space for peptide design. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, experimental methodologies, and impactful applications of Uaas in modern peptide engineering. By moving beyond nature's toolkit, we can rationally design peptides with enhanced therapeutic properties, paving the way for a new generation of innovative medicines and research tools.

The Rationale for Venturing Beyond the Canonical Twenty

Peptides represent a privileged class of therapeutic agents, occupying a unique space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by poor metabolic stability and low oral bioavailability, primarily due to their susceptibility to proteolytic degradation. The incorporation of Uaas provides a powerful toolkit to address these challenges and introduce novel functionalities.

The primary objectives for incorporating Uaas into peptide therapeutics include:

-

Enhanced Proteolytic Stability: By modifying the peptide backbone or introducing sterically hindering side chains, Uaas can obstruct protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics. The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common and effective strategy to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.

-

Improved Pharmacokinetic Profile: Uaas can be designed to modulate properties such as lipophilicity, hydrogen bonding capacity, and overall charge. These modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, potentially even enabling oral bioavailability.

-

Increased Receptor Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imposed by Uaas can optimize interactions with biological targets, leading to higher binding affinity and improved selectivity.

-

Conformational Control: The incorporation of specific Uaas can induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. This is often achieved through strategies like peptide stapling or macrocyclization.

-

Introduction of Novel Functionalities: Uaas can serve as bio-orthogonal handles for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes. They can also introduce photo-crosslinkers to study peptide-protein interactions or act as environmentally sensitive fluorescent probes themselves.

A Universe of Possibilities: Key Classes of Unnatural Amino Acids

The diversity of available Uaas is vast and continually expanding. The choice of a specific Uaa is dictated by the desired therapeutic goal and its intended position within the peptide sequence. Some key classes include:

| Class of Unnatural Amino Acid | Primary Impact on Peptide Properties | Example(s) |

| D-Amino Acids | Enhanced proteolytic stability | D-Alanine, D-Phenylalanine |

| N-Methylated Amino Acids | Increased proteolytic resistance, improved membrane permeability, and conformational constraint | N-Methyl-Glycine (Sarcosine) |

| α,α-Disubstituted Amino Acids | Induction and stabilization of helical or turn conformations | α-Aminoisobutyric acid (Aib) |

| β-Amino Acids | Formation of unique secondary structures (β-peptides) with high proteolytic stability | β-Alanine |

| Fluorinated Amino Acids | Enhanced metabolic stability, altered pKa, and potential for 19F NMR studies | 4-Fluorophenylalanine |

| Amino Acids with Bio-orthogonal Handles | Site-specific conjugation of probes, drugs, or polymers | Azidohomoalanine, Propargylglycine |

| Fluorescent Amino Acids | Intrinsic probes for studying protein dynamics and interactions with minimal perturbation | Dansylalanine, Acridonylalanine |

| Conformationally Constrained Amino Acids | Rigidification of the peptide backbone to favor a specific bioactive conformation | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) |

Methodologies for Incorporating Unnatural Amino Acids

The successful integration of Uaas into a peptide sequence relies on robust and versatile synthetic and biosynthetic methodologies. The choice of method depends on factors such as the desired peptide length, the specific Uaa to be incorporated, and the required scale of production.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical assembly of peptides containing Uaas. The fundamental workflow follows an iterative cycle of anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.

While the core principles remain the same, the unique structures of Uaas can present challenges that necessitate protocol modifications. Key considerations include:

-

Steric Hindrance: Bulky side chains or α,α-disubstituted Uaas can impede coupling reactions, requiring stronger coupling reagents or longer reaction times.

-

Side-Chain Reactivity: The functional groups on Uaa side chains may require orthogonal protecting groups to prevent unwanted side reactions during synthesis.

-

Solubility: Some Uaas may have poor solubility in standard SPPS solvents, necessitating the use of co-solvents or alternative solvent systems.

Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing a Sterically Hindered Unnatural Amino Acid (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating a sterically hindered Uaa.

-

Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional but Recommended for Difficult Couplings): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin as described in step 4.

-

Repeat: a. Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin. c. Agitate the mixture for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the peptide pellet under vacuum.

-

Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Unnatural Amino Acids.

Orthogonal Translation Systems: Expanding the Genetic Code

For the production of larger proteins containing Uaas, ribosomal synthesis offers a powerful alternative to chemical methods. This is achieved through the use of an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This aaRS/tRNA pair is "orthogonal" because it does not interact with the host cell's endogenous synthetases or tRNAs.

The process involves:

-

Engineering the aaRS/tRNA pair: The synthetase is evolved to specifically recognize and charge the desired Uaa onto the orthogonal tRNA.

-

Codon Reassignment: A "blank" codon, typically a stop codon like UAG (amber), is repurposed to encode the Uaa.

-

Expression: The engineered aaRS, the orthogonal tRNA, and the target gene containing the reassigned codon are co-expressed in a host organism (e.g., E. coli or mammalian cells). The Uaa is supplied in the growth medium.

This methodology allows for the site-specific incorporation of a wide variety of Uaas into proteins, enabling studies of protein structure and function in a cellular context. However, the efficiency of incorporation can be a limiting factor and is highly dependent on the specific Uaa and the evolved OTS.

Caption: Schematic of an Orthogonal Translation System for Uaa incorporation.

Native Chemical Ligation: Assembling Large Proteins from Peptide Fragments

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments to form a larger protein with a native peptide bond at the ligation site. This technique is particularly useful for synthesizing proteins that are too large for SPPS alone and for incorporating Uaas into specific domains of a larger protein.

The reaction involves:

-

A peptide fragment with a C-terminal thioester.

-

A second peptide fragment with an N-terminal cysteine residue.

The thiol group of the N-terminal cysteine attacks the C-terminal thioester of the first peptide, leading to a thioester-linked intermediate. This intermediate then undergoes a rapid, irreversible intramolecular S-to-N acyl shift to form a stable, native peptide bond.

By synthesizing peptide fragments containing Uaas via SPPS, NCL allows for the assembly of large, modified proteins that would be inaccessible by other methods.

Applications and Case Studies

The application of Uaas has led to significant advancements in various fields, from drug discovery to fundamental biological research.

Fluorescent Amino Acids for Probing Protein Conformation and Dynamics

Fluorescent Uaas serve as minimally perturbing intrinsic probes for studying protein structure, function, and dynamics. Unlike large fluorescent protein tags (like GFP) or extrinsic dyes, these small amino acid analogues can be incorporated with minimal disruption to the native protein fold.

Case Study: Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is highly sensitive to the distance between the two probes. By incorporating a FRET pair of Uaas at specific sites within a protein, conformational changes can be monitored in real-time. For example, p-cyanophenylalanine (PheCN) can act as a FRET donor to tryptophan (Trp) or other Uaas like 7-azatryptophan (7AW). This has been successfully used to monitor protein folding and unfolding transitions.

Computational Design of Peptides with Unnatural Amino Acids

Recent advances in computational modeling are enabling the de novo design of peptides with desired structures and functions. Integrating Uaas into these design pipelines expands the accessible chemical space and allows for the creation of peptides with enhanced properties. Flow-based generative models, for instance, are being developed to incorporate any arbitrary Uaa into a protein structure, facilitating the in silico design of novel peptide therapeutics with improved binding affinities.

Future Perspectives

The field of unnatural amino acids in peptide design is poised for continued rapid growth. Future advancements are likely to focus on:

-

Expansion of the Uaa Toolkit: The development of novel Uaas with unique chemical and physical properties will continue to broaden the scope of peptide engineering.

-

Improved Incorporation Methodologies: Efforts to enhance the efficiency and generality of both chemical and biosynthetic incorporation methods will make Uaas more accessible for a wider range of applications.

-

Integration with Other Technologies: The combination of Uaa technology with other powerful tools, such as machine learning and high-throughput screening, will accelerate the discovery and development of new peptide-based drugs and research tools.

By embracing the expanded chemical vocabulary offered by unnatural amino acids, the scientific community is well-equipped to address long-standing challenges in drug development and to probe the complexities of biological systems with unprecedented precision.

References

-

Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

-

Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

-

Neumann, H., et al. (2010). A new experimental approach for evolving components of the translation machinery. Nature Methods, 7(10), 837-843. [Link]

-

Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Chemical Biology. [Link]

-

Lee, J. S., & Kim, P. M. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

-

Mills, J. H., et al. (2021). Computational design of a fluorescent biosensor for the vitamin biotin. Biochemistry, 60(37), 2869-2880. [Link]

-

Hacker, D. E., et al. (2017). The 2.2 Å crystal structure of a designed protein containing a genetically encoded metal-ion-binding site. Journal of the American Chemical Society, 139(18), 6313-6316. [Link]

-

Kim, C. H., et al. (2013). A general method for the site-specific incorporation of functional probes into proteins in mammalian cells. Angewandte Chemie International Edition, 52(40), 10438-10441. [Link]

-

Antos, J. M., & Trudell, M. L. (2002). Recent advances in solid-phase peptide synthesis. Current medicinal chemistry, 9(1), 1-16. [Link]

-

Coin, I., et al. (2013). Genetically encoded chemical probes in cells. Angewandte Chemie International Edition, 52(38), 9954-9971. [Link]

-

Pagar, A. D., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(60), 38062-38083. [Link]

-

Simon, M. D., et al. (2012). A general method for the site-specific, covalent attachment of fluorescent probes to proteins in vitro and in vivo. Journal of the American Chemical Society, 134(20), 8384-8387. [Link]

-

Adhikari, A., et al. (2021). Unnatural amino acids in drug discovery. Journal of Medicinal Chemistry, 64(23), 16799-16834. [Link]

-

Chatterjee, A., et al. (2013). A genetically encoded fluorescent probe for detecting sirtuin activity. Journal of the American Chemical Society, 135(40), 14961-14964. [Link]

-

Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

Conformational Analysis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Derivatives of 1-aminocyclobutane-1-carboxylic acid (ACBC) represent a pivotal class of constrained amino acids that offer medicinal chemists a powerful tool to enforce specific conformations in peptides and small molecules. Their unique structural features, stemming from the inherent puckering of the cyclobutane ring, allow for the rational design of therapeutics with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the conformational analysis of ACBC derivatives, intended for researchers, scientists, and drug development professionals. We will explore the fundamental principles of cyclobutane conformation, detail the experimental and computational methodologies for its characterization, and discuss the profound implications of conformational control on biological activity. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable protocols and the rationale behind key experimental choices.

The Significance of Conformational Constraint: Why 1-Aminocyclobutane-1-carboxylic Acid?

In the realm of drug design, the precise three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological function. Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. By pre-organizing a molecule into its bioactive conformation, we can significantly enhance its binding affinity and, consequently, its therapeutic efficacy.

1-Aminocyclobutane-1-carboxylic acid and its derivatives are particularly adept at inducing such conformational constraints. The four-membered ring of cyclobutane is not planar; it exists in a dynamic equilibrium between puckered or "folded" conformations to alleviate torsional strain. This inherent structural feature, when incorporated into a larger molecule, can dictate the overall molecular shape and restrict the rotational freedom of adjacent functionalities. This has proven invaluable in the design of peptidomimetics, where ACBC residues can act as potent inducers of secondary structures like β-turns and helices.[1][2]

Furthermore, the cyclobutane scaffold can enhance the metabolic stability of a drug candidate by shielding susceptible bonds from enzymatic degradation.[3] The strategic placement of substituents on the cyclobutane ring allows for the fine-tuning of its conformational preferences, providing a versatile platform for structure-activity relationship (SAR) studies.

Unraveling the Puckered World of Cyclobutane: A Multifaceted Approach

A thorough understanding of the conformational landscape of an ACBC derivative requires a synergistic combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a robust and reliable conformational model.

Experimental Determination of Conformation

NMR spectroscopy is arguably the most powerful tool for elucidating the conformation of molecules in solution. For ACBC derivatives, specific NMR parameters provide critical insights into the puckering of the cyclobutane ring and the orientation of its substituents.

Key NMR Observables for Conformational Analysis:

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³JHH values around the cyclobutane ring, one can deduce the relative orientation of the protons and thus the degree of ring puckering.

-